N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O3/c1-12-15(22)3-2-4-16(12)24-17(28)11-27-20(29)26-10-9-23-19(18(26)25-27)30-14-7-5-13(21)6-8-14/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLVWLTYJQKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents such as hydrazine and various aldehydes or ketones.
Introduction of the Chlorophenoxy Group: This step can be achieved through nucleophilic substitution reactions, where a chlorophenol derivative reacts with the triazolopyrazine intermediate.
Acylation Reaction: The final step involves the acylation of the intermediate with 3-chloro-2-methylaniline to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Due to its potential biological activity, it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Structural and Functional Differences
Substituents at Position 8: The target compound features a 4-chlorophenoxy group, which enhances lipophilicity and may improve membrane permeability compared to sulfanyl (e.g., Compounds A and B) or amino (e.g., Compounds C–E) groups . Electron-withdrawing vs. In contrast, amino substituents (Compounds C–E) offer hydrogen-bonding capabilities .
Acetamide Side Chain :
- The 3-chloro-2-methylphenyl group (target) combines halogenated and alkyl motifs, balancing hydrophobicity and steric effects. Comparatively, 4-methoxybenzyl (Compound A) and 2,5-dimethylphenyl (Compound B) substituents prioritize steric hindrance and metabolic stability .
- Phenyl and heterocyclic extensions (Compounds D–E) demonstrate the impact of bulkier substituents on solubility and target selectivity .
Synthetic Accessibility: Yields for analogs range from 51% (Compound C) to 70% (Compound E), suggesting that electron-donating groups (e.g., amino) or flexible side chains (e.g., piperazinyl) improve reaction efficiency .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by data tables and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A chloro-substituted methylphenyl moiety.
- A triazolo-pyrazinyl system linked to an acetamide functional group.
- A chlorophenoxy substituent contributing to its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's significant biological activities, particularly in the context of cancer cell lines. The following sections detail its anticancer effects and other relevant biological activities.
Anticancer Activity
The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.39 | Induction of apoptosis |
| HepG2 | 0.28 | Cell cycle arrest |
| HCT116 | 0.46 | Inhibition of Aurora-A kinase |
| NCI-H460 | 0.74 | Autophagy induction |
Case Study: MCF-7 Cell Line
In a study conducted by Zheng et al., the compound exhibited an IC50 value of 0.39 µM against the MCF-7 breast cancer cell line. The mechanism involved the induction of apoptosis, which was confirmed through flow cytometry assays showing increased annexin V positivity in treated cells .
Case Study: HepG2 Cell Line
Another investigation revealed that the compound had an IC50 of 0.28 µM against HepG2 liver cancer cells. The study indicated that the compound caused cell cycle arrest at the G1 phase, leading to reduced proliferation rates .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G1 phase.
- Autophagy : The compound has been shown to induce autophagy in certain cancer cell lines without triggering apoptosis, suggesting a dual mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
